molecular formula C22H25N3O7 B12482042 Ethyl 5-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Ethyl 5-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12482042
M. Wt: 443.4 g/mol
InChI Key: ZMGCXUBNFFAMNN-UHFFFAOYSA-N
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Description

ETHYL 5-(4-ETHOXY-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound that belongs to the class of benzoates. This compound is characterized by the presence of multiple functional groups, including an ethoxy group, a nitro group, a benzamido group, and a morpholine ring. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(4-ETHOXY-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group into the benzene ring.

    Amidation: Formation of the benzamido group through the reaction of an amine with a carboxylic acid derivative.

    Esterification: Formation of the ethyl ester group.

    Morpholine Introduction: Incorporation of the morpholine ring through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(4-ETHOXY-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

ETHYL 5-(4-ETHOXY-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE may have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-(4-ETHOXY-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-(4-ETHOXY-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: can be compared with other benzoate derivatives that have similar functional groups.

    Unique Features: The presence of the morpholine ring and the specific arrangement of functional groups might confer unique chemical and biological properties.

List of Similar Compounds

  • ETHYL 5-(4-ETHOXY-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE
  • ETHYL 5-(4-METHOXY-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE
  • ETHYL 5-(4-ETHOXY-3-AMINOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE

Properties

Molecular Formula

C22H25N3O7

Molecular Weight

443.4 g/mol

IUPAC Name

ethyl 5-[(4-ethoxy-3-nitrobenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C22H25N3O7/c1-3-31-20-8-5-15(13-19(20)25(28)29)21(26)23-16-6-7-18(24-9-11-30-12-10-24)17(14-16)22(27)32-4-2/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,23,26)

InChI Key

ZMGCXUBNFFAMNN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OCC)[N+](=O)[O-]

Origin of Product

United States

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